FAM-Bid BH3 vs. Bim BH3: Differential Potency in Direct Bax Activation
The BimBH3 peptide demonstrates a fivefold greater potency than BidBH3 for binding to BaxΔC, a difference that is directly attributed to a single amino acid variation [1]. This finding underscores that even closely related BH3 domains are not functionally equivalent. While both peptides are classified as direct activators, the magnitude of their effect differs significantly, which is critical for studies aiming to precisely model Bax activation kinetics or for screens designed to identify compounds that specifically mimic one activator over the other.
| Evidence Dimension | Bax binding potency |
|---|---|
| Target Compound Data | Binding affinity to BaxΔC (implied as 1x baseline) |
| Comparator Or Baseline | BimBH3 peptide |
| Quantified Difference | BimBH3 exhibits 5-fold higher binding potency than BidBH3 |
| Conditions | Binding assay using recombinant BaxΔC protein |
Why This Matters
This directly quantifies a key functional difference between two often-compared BH3 peptides, enabling researchers to select Bid BH3 when a less potent, potentially more nuanced Bax activator is required for their specific experimental model.
- [1] Robin, A. Y., et al. (2015). Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction. Cell Death & Disease, 6(7), e1809. View Source
